mTOR inhibitor-1

Descripción

BenchChem offers high-quality mTOR inhibitor-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mTOR inhibitor-1 including the price, delivery time, and more detailed information at info@benchchem.com.

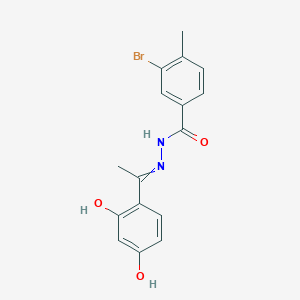

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-N-[1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMSVTGHOVMMHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of mTOR Inhibitors

This guide provides a comprehensive technical overview of the mechanistic target of rapamycin (mTOR) signaling pathway and the molecular mechanisms of its inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in oncology, immunology, and metabolic disease research.

Introduction: mTOR as a Central Regulator of Cellular Homeostasis

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central node in cellular signaling, integrating diverse environmental cues to regulate fundamental processes such as growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, including a majority of cancers, making it a prime target for therapeutic intervention.[3][4][5]

mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][6]

-

mTORC1 is a master regulator of cell growth and metabolism, responding to signals from growth factors, amino acids, energy status, and oxygen levels.[2][4] Key components include mTOR, the regulatory-associated protein of mTOR (Raptor), and mammalian lethal with Sec13 protein 8 (mLST8).[2] Activated mTORC1 promotes protein synthesis by phosphorylating downstream effectors like S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][7]

-

mTORC2 is primarily involved in cell survival, metabolism, and cytoskeletal organization.[1][8] Its core components include mTOR, rapamycin-insensitive companion of mTOR (Rictor), mSin1, and mLST8.[1][9] A key function of mTORC2 is the phosphorylation and activation of Akt at serine 473 (S473), a critical step for full Akt activity.[10][11]

The differential composition and regulation of these two complexes provide the basis for the varied mechanisms and specificities of mTOR inhibitors.

The mTOR Signaling Pathway: A Visual Overview

The following diagram illustrates the core components of the mTOR signaling cascade, highlighting the positions of mTORC1 and mTORC2 and their key upstream activators and downstream effectors. This pathway is a critical convergence point for signals that dictate cellular anabolism and catabolism.

Caption: The mTOR signaling network, showing upstream inputs, the core PI3K/AKT axis, mTORC1/C2 complexes, and downstream outputs.

Classes of mTOR Inhibitors and Their Mechanisms

mTOR inhibitors can be broadly categorized based on their mechanism of action and binding site. Understanding these distinctions is critical for experimental design and interpretation of results.

| Inhibitor Class | Mechanism of Action | Primary Target(s) | Key Characteristics & Examples |

| First-Generation (Rapalogs) | Allosteric Inhibition | mTORC1 | Forms a ternary complex with FKBP12 and the FRB domain of mTOR, leading to incomplete, substrate-selective inhibition.[7][8] Examples: Sirolimus (Rapamycin), Everolimus, Temsirolimus.[8] |

| Second-Generation (TKIs) | ATP-Competitive Inhibition | mTORC1 & mTORC2 | Bind directly to the mTOR kinase domain's ATP-binding pocket, blocking the catalytic activity of both complexes.[6][12][13] Examples: Torin1, Vistusertib (AZD2014), Sapanisertib (INK128).[6][14] |

| Dual PI3K/mTOR Inhibitors | ATP-Competitive Inhibition | PI3K (all isoforms), mTORC1, mTORC2 | Target the highly homologous ATP-binding sites of both PI3K and mTOR, providing broad pathway blockade.[6][12] Examples: Dactolisib (BEZ235), Voxtalisib.[6][15] |

First-Generation mTOR Inhibitors: Rapamycin and its Analogs (Rapalogs)

Rapalogs are allosteric inhibitors that function through a unique gain-of-function mechanism.[7] Rapamycin first binds to the intracellular immunophilin FKBP12.[8] This drug-protein complex then binds to the FKBP12-Rapamycin-Binding (FRB) domain on mTOR.[14]

Causality of Action: This ternary complex formation does not directly block the catalytic site but sterically hinders the access of certain mTORC1 substrates, particularly S6K1, to the kinase active site.[14] This leads to several key outcomes:

-

Incomplete mTORC1 Inhibition: The phosphorylation of 4E-BP1 is less sensitive to rapalogs than S6K1, resulting in only partial suppression of cap-dependent translation.[7]

-

mTORC2 Insensitivity: In most cell types, acute treatment with rapalogs does not inhibit mTORC2 activity because the Rictor component sterically blocks the FRB domain, preventing the rapamycin-FKBP12 complex from binding.[9][14][16] However, prolonged treatment can disrupt mTORC2 assembly in some contexts.[17]

-

Feedback Loop Activation: A critical consequence of mTORC1 inhibition is the relief of a negative feedback loop. S6K1 normally phosphorylates and degrades Insulin Receptor Substrate-1 (IRS-1).[11] When mTORC1/S6K1 is inhibited by rapalogs, this feedback is lost, leading to the stabilization of IRS-1 and subsequent hyperactivation of the upstream PI3K/Akt pathway, which can promote cell survival and limit the inhibitor's efficacy.[17]

Second-Generation mTOR Inhibitors: ATP-Competitive Kinase Inhibitors (TKIs)

To overcome the limitations of rapalogs, second-generation inhibitors were developed to directly target the kinase activity of mTOR. These small molecules are designed to compete with ATP at the catalytic site within the mTOR kinase domain.[6][13][18]

Causality of Action: By directly binding to the ATP pocket, these inhibitors potently block the phosphotransferase activity of mTOR. This leads to a more comprehensive shutdown of the pathway:

-

Dual mTORC1/mTORC2 Inhibition: Because they target the conserved kinase domain, TKIs inhibit both mTORC1 and mTORC2.[6][12] This results in the blockade of both S6K1 and 4E-BP1 phosphorylation downstream of mTORC1, as well as the inhibition of mTORC2-mediated Akt S473 phosphorylation.[10][13]

-

Abrogation of Feedback Activation: By inhibiting mTORC2, TKIs prevent the compensatory activation of Akt that plagues first-generation inhibitors, leading to a more potent anti-proliferative effect.[6][17]

The development of dual PI3K/mTOR inhibitors represents a further evolution of this strategy, simultaneously targeting two critical nodes in the same oncogenic pathway.[12]

Experimental Validation of mTOR Inhibitor Mechanism of Action

A robust validation of an mTOR inhibitor's mechanism requires a multi-pronged approach. The following protocols describe a self-validating system to confirm target engagement and downstream pathway modulation.

Workflow for Validating mTOR Inhibitor Efficacy

This diagram outlines the logical flow for assessing an inhibitor's activity in a cell-based model, from initial treatment to data interpretation.

Sources

- 1. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. mdpi.com [mdpi.com]

- 4. assaygenie.com [assaygenie.com]

- 5. mdpi.com [mdpi.com]

- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 9. escholarship.org [escholarship.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - ProQuest [proquest.com]

- 14. The allosteric mechanism of mTOR activation can inform bitopic inhibitor optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. biorxiv.org [biorxiv.org]

- 17. portlandpress.com [portlandpress.com]

- 18. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to mTOR Inhibitor Target Binding and Selectivity

This guide provides a comprehensive technical overview of the binding mechanisms and selectivity profiling of mTOR inhibitors. It is intended for researchers, scientists, and drug development professionals actively working in the field of kinase inhibitor discovery and development.

Introduction: The Central Role of mTOR in Cellular Signaling

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates signals from a multitude of upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes.[2][4] It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different subunit compositions, substrate specificities, and sensitivities to inhibitors.[1][5][6]

Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, most notably cancer, but also metabolic disorders and neurodegenerative diseases.[2][4][5] This has made mTOR a prime therapeutic target, leading to the development of a diverse array of inhibitory molecules.[2][3] Understanding the precise mechanisms by which these inhibitors bind to their target and their selectivity across the human kinome is paramount for the development of effective and safe therapeutics.

The mTOR Signaling Pathway: A Simplified Overview

The mTOR signaling network is intricate, with extensive crosstalk and feedback loops. Below is a simplified representation of the core components and their relationships.

Caption: Simplified mTOR signaling pathway highlighting key inputs and outputs of mTORC1 and mTORC2.

Classes of mTOR Inhibitors and Their Binding Mechanisms

mTOR inhibitors are broadly categorized based on their binding site and mechanism of action.[1]

First-Generation: Allosteric mTORC1 Inhibitors (Rapalogs)

Rapamycin and its analogs (rapalogs) are the first generation of mTOR inhibitors.[5][7] They function as allosteric inhibitors of mTORC1.[1][5]

-

Binding Mechanism: Rapamycin first forms a complex with the intracellular protein FKBP12.[4][8][9] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR.[5][8][9] This ternary complex formation does not directly inhibit the catalytic activity of mTOR but rather interferes with the association of mTOR with its substrates, particularly within the mTORC1 complex.[3] This allosteric inhibition is highly specific for mTORC1, with mTORC2 being largely insensitive to acute rapamycin treatment.[3][6][10]

Second-Generation: ATP-Competitive mTOR Kinase Inhibitors (TORKi)

To overcome the limitations of rapalogs, such as incomplete mTORC1 inhibition and lack of mTORC2 activity, a second generation of inhibitors was developed.[1][6][11] These are ATP-competitive inhibitors that target the kinase domain of mTOR.[1][2][12]

-

Binding Mechanism: These inhibitors bind directly to the ATP-binding pocket within the kinase domain of mTOR, preventing the binding of ATP and subsequent phosphorylation of substrates.[1][2][12] Because they target the catalytic site, these inhibitors block the activity of both mTORC1 and mTORC2.[1][5][6]

Third-Generation: Bivalent (Dual) Inhibitors

More recently, bivalent or dual-binding site inhibitors have been developed.

-

Binding Mechanism: These molecules are designed to simultaneously occupy both the FRB domain (like rapamycin) and the ATP-binding site of the kinase domain.[8] This dual engagement can lead to enhanced potency and selectivity.

Dual mTOR/PI3K Inhibitors

Given the high degree of structural similarity between the ATP-binding sites of mTOR and Phosphoinositide 3-kinases (PI3Ks), many compounds have been developed that inhibit both kinases.[1][9][13] This can be advantageous in cancer therapy by blocking the pathway at multiple points and overcoming feedback activation of Akt that can occur with mTORC1-selective inhibition.[3][14]

Caption: Schematic of mTOR protein domains and the binding sites of different inhibitor classes.

Experimental Protocols for Target Binding and Selectivity Profiling

A multi-faceted approach is essential to accurately characterize the binding and selectivity of a novel mTOR inhibitor. This involves a combination of biochemical, biophysical, and cell-based assays.

I. Biochemical Assays for Target Engagement and Potency

These assays utilize purified recombinant mTOR protein to quantify the direct interaction between the inhibitor and its target.

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a powerful tool for determining inhibitor potency in a high-throughput format. The LanthaScreen™ Eu Kinase Binding Assay is a common example.[15]

-

Principle: This assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the mTOR kinase.[15] A europium-labeled anti-tag antibody binds to the tagged mTOR protein.[15] When both the tracer and the antibody are bound to mTOR, FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor.[15] A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[15]

-

Experimental Workflow:

Caption: Workflow for a TR-FRET based mTOR inhibitor binding assay.

-

Data Analysis: The IC50 value, representing the concentration of inhibitor required to displace 50% of the tracer, is determined by fitting the dose-response data to a sigmoidal curve.

II. Cellular Assays for Target Engagement

Confirming that an inhibitor binds to its intended target in a physiological context is a critical step.

A. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in intact cells and tissues.[16][17]

-

Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability.[17][18][19] CETSA® measures this change in thermal stability by heating cell lysates or intact cells treated with the inhibitor to a range of temperatures.[20] The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or mass spectrometry.[20] Ligand binding usually results in a shift to a higher melting temperature.[17]

-

Experimental Protocol (Western Blot-based):

-

Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the test inhibitor at various concentrations and a control set with vehicle (e.g., DMSO).

-

Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot the cell suspension. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by a cooling step.

-

Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated protein by centrifugation.

-

Quantification: Analyze the amount of soluble mTOR protein in each sample by SDS-PAGE and Western blotting using an mTOR-specific antibody.

-

Data Analysis: Plot the amount of soluble mTOR as a function of temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

-

III. Kinome-Wide Selectivity Profiling

It is crucial to understand the selectivity of an mTOR inhibitor across the entire kinome to anticipate potential off-target effects.

A. Kinobeads/Chemical Proteomics

This approach provides a global view of inhibitor targets in a native cellular context.[21][22]

-

Principle: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads, which can capture a large portion of the kinome from a cell lysate.[22][23] In a competition binding experiment, the cell lysate is pre-incubated with the test inhibitor before being exposed to the kinobeads.[21][22] The test inhibitor will compete with the kinobeads for binding to its target kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry.[22]

-

Experimental Workflow:

Caption: Workflow for kinobeads-based selectivity profiling.

-

Data Analysis: The abundance of each kinase captured by the beads is measured at each inhibitor concentration. This allows for the generation of dose-response curves and the determination of apparent dissociation constants (Kd) for each interacting kinase, providing a comprehensive selectivity profile.[22]

Data Presentation: Summarizing Inhibitor Properties

Quantitative data from these assays should be summarized in a clear and concise format to allow for easy comparison between different inhibitors.

Table 1: Biochemical and Cellular Potency of Selected mTOR Inhibitors

| Inhibitor | Class | Target(s) | mTOR IC50 (nM) (Biochemical) | p-S6K1 EC50 (nM) (Cellular) |

| Rapamycin | Allosteric | mTORC1 | N/A | ~1 |

| Torin1 | ATP-competitive | mTORC1/2 | ~1.8 | ~2 |

| AZD8055 | ATP-competitive | mTORC1/2 | ~0.8 | ~4 |

| GDC-0980 | ATP-competitive | mTOR/PI3K | mTOR: ~5, PI3Kα: ~7 | ~48 |

| PI-103 | ATP-competitive | mTOR/PI3K | mTOR: ~20, PI3Kα: ~2 | ~80 |

Data in this table is compiled for illustrative purposes and may not reflect the exact values from a single study.

Table 2: Kinome Selectivity of ATP-Competitive mTOR Inhibitors

| Inhibitor | Primary Target(s) | Number of Off-Targets (at 1 µM) | Key Off-Targets |

| Torin1 | mTOR | <10 | PI3K family, DNA-PK |

| PP242 | mTOR | ~15 | PI3K family, ATR, ATM |

| KU63794 | mTOR | ~5 | Minimal off-target activity |

| WYE354 | mTOR | ~20 | PI3K family, other PIKKs |

Selectivity data is context-dependent and varies with the screening platform and concentration used.[24]

Conclusion: A Self-Validating Approach to Inhibitor Characterization

The robust characterization of an mTOR inhibitor's target binding and selectivity requires a logical and self-validating experimental cascade. Starting with high-throughput biochemical assays to establish potency, followed by cell-based target engagement assays like CETSA® to confirm physiological relevance, and culminating in global selectivity profiling using chemical proteomics, provides a comprehensive understanding of the inhibitor's mechanism of action. This multi-pronged approach, grounded in sound experimental design and data interpretation, is essential for advancing novel mTOR inhibitors from the laboratory to the clinic.

References

- Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. Journal of Biological Chemistry, 284(12), 8023-8032.

- Benjamin, D., Colombi, M., & Hall, M. N. (2011). Rapamycin passes the torch: a new generation of mTOR inhibitors. Nature reviews Drug discovery, 10(11), 868-880.

- Sparks, C. A., & Guertin, D. A. (2010). Targeting mTOR: something old, something new. Current opinion in cell biology, 22(2), 168-176.

- Gao, Y., et al. (2013). A broad activity screen in support of a chemogenomic map for kinase inhibitors.

- Martínez-Llimós, F., et al. (2016). The Cellular Thermal Shift Assay (CETSA) for the functional validation of drug-target engagement. Journal of visualized experiments: JoVE, (111).

- Jastrzebski, K., et al. (2011). CETSA: a target engagement assay on intact cells. Current protocols in chemical biology, 3(4), 181-192.

- Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.

- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.

- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.

- Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of protein degradation in living cells. ACS chemical biology, 13(9), 2414-2423.

-

Overview of Research into mTOR Inhibitors. MDPI. Retrieved from [Link]

-

Chemical and Structural Strategies to Selectively Target mTOR Kinase. PMC. Retrieved from [Link]

-

Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC - NIH. Retrieved from [Link]

-

Cellular Thermal Shift Assay. Wikipedia. Retrieved from [Link]

-

Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2. PMC - PubMed Central. Retrieved from [Link]

-

mTOR Inhibitors at a Glance. PMC - NIH. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

-

The structural basis for mTOR function. PubMed. Retrieved from [Link]

-

Allosteric and ATP-competitive kinase inhibitors of mTOR for cancer treatment. PubMed. Retrieved from [Link]

-

Allosteric and ATP-Competitive Inhibitors of mTOR Effectively Suppress Tumor Progression-Associated Epithelial-Mesenchymal Transition in the Kidneys of Tsc2+/- Mice. PubMed. Retrieved from [Link]

-

mTOR Signaling and mechanism of actions of mTOR inhibitors. (A) Binding... ResearchGate. Retrieved from [Link]

-

Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms. MDPI. Retrieved from [Link]

-

mTOR inhibitors. Wikipedia. Retrieved from [Link]

-

What are mTOR inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

-

Cellular thermal shift assay. Wikipedia. Retrieved from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed - NIH. Retrieved from [Link]

-

The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Cancer Research. AACR Journals. Retrieved from [Link]

-

Structures of allosteric inhibitors of mTOR and representations showing... ResearchGate. Retrieved from [Link]

-

ATP-site binding inhibitor effectively targets mTORC1 and mTORC2 complexes in glioblastoma. PubMed. Retrieved from [Link]

-

Cellular mTOR inhibitor selectivity profile | Download Table. ResearchGate. Retrieved from [Link]

-

Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from [Link]

-

The mTOR kinase TR-FRET assay ut... EMBL-EBI. Retrieved from [Link]

-

The target landscape of clinical kinase drugs. PMC - NIH. Retrieved from [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Retrieved from [Link]

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

-

Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR. PMC - NIH. Retrieved from [Link]

-

Characterization of binding, depletion and competition properties of... ResearchGate. Retrieved from [Link]

-

Regulation of mTORC2 Signaling. MDPI. Retrieved from [Link]

-

Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Retrieved from [Link]

-

Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. UU Research Portal. Retrieved from [Link]

-

Pharmacological Characterization of Purified Recombinant mTOR FRB-Kinase Domain Using Fluorescence-Based Assays. ResearchGate. Retrieved from [Link]

-

Visualization of Subcellular mTOR Complex 1 Activity with a FRET-Based Sensor (TORCAR). PubMed. Retrieved from [Link]

-

Targeting the mTORC1 Pathway With Phenotypic Screening. HotSpot Therapeutics. Retrieved from [Link]

-

Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeting mTOR Kinase with Natural Compounds: Potent ATP-Competitive Inhibition Through Enhanced Binding Mechanisms [mdpi.com]

- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 5. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Allosteric and ATP-Competitive Inhibitors of mTOR Effectively Suppress Tumor Progression-Associated Epithelial-Mesenchymal Transition in the Kidneys of Tsc2+/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATP-site binding inhibitor effectively targets mTORC1 and mTORC2 complexes in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A selectivity study on mTOR/PI3Kα inhibitors by homology modeling and 3D-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Understanding the Differential Effects of ATP-Competitive mTOR Inhibitors on mTORC1 and mTORC2 Complexes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that orchestrates cell growth, proliferation, and metabolism through two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] While first-generation allosteric inhibitors like rapamycin primarily target mTORC1, a newer class of ATP-competitive mTOR inhibitors has emerged, offering simultaneous inhibition of both complexes.[3] This guide provides a comprehensive technical overview of these inhibitors, with a focus on elucidating their differential effects on mTORC1 and mTORC2. We will delve into the underlying mechanisms of action, provide detailed, field-proven experimental protocols for their characterization, and present a framework for interpreting the resulting data. This document is intended to be a practical resource for researchers in both academic and industrial settings who are investigating mTOR signaling and developing novel therapeutics targeting this critical pathway.

Introduction: The Dichotomy of mTOR Signaling

The mTOR kinase is the catalytic core of two structurally and functionally distinct complexes, mTORC1 and mTORC2.[1][2] Understanding the unique roles of each complex is fundamental to dissecting the effects of any mTOR inhibitor.

-

mTOR Complex 1 (mTORC1): Comprising mTOR, Raptor, and mLST8, mTORC1 is a central regulator of cell growth, responding to a variety of stimuli including growth factors, amino acids, and cellular energy status.[1] Its activation promotes protein synthesis by phosphorylating key downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1] mTORC1 is sensitive to the allosteric inhibitor rapamycin.[3]

-

mTOR Complex 2 (mTORC2): This complex consists of mTOR, Rictor, mSin1, and mLST8.[2] mTORC2 is generally insensitive to acute rapamycin treatment and plays a crucial role in cell survival and cytoskeletal organization.[3] A key downstream target of mTORC2 is the kinase Akt, which it phosphorylates at Serine 473, leading to its full activation.[2]

The differential regulation and substrate specificity of mTORC1 and mTORC2 necessitate precise tools for their study. While rapamycin and its analogs (rapalogs) have been instrumental in dissecting mTORC1 signaling, their incomplete inhibition of mTORC1 and lack of direct mTORC2 inhibition have prompted the development of ATP-competitive mTOR kinase inhibitors.[3]

The Rise of ATP-Competitive mTOR Inhibitors

Unlike rapamycin, which binds to FKBP12 to allosterically inhibit mTORC1, ATP-competitive inhibitors directly target the kinase domain of mTOR, preventing the binding of ATP and thereby blocking its catalytic activity.[3] This mechanism allows for the inhibition of both mTORC1 and mTORC2.[3]

A notable example of this class is OSI-027 , a potent and selective dual inhibitor of mTORC1 and mTORC2 with IC50 values of 22 nM and 65 nM, respectively.[2] Another commercially available compound, often referred to as mTOR inhibitor-1 (Compound C-4) , is also an ATP-competitive mTOR inhibitor.[4] While its detailed selectivity profile is not as extensively documented in peer-reviewed literature, it serves as an accessible tool for researchers exploring the effects of dual mTORC1/mTORC2 inhibition. It is imperative for researchers to empirically validate the activity and selectivity of such compounds in their specific experimental systems.

Below is the chemical structure of mTOR inhibitor-1 (Compound C-4):

mTOR inhibitor-1 (Compound C-4)

-

Molecular Formula: C₁₆H₁₅BrN₂O

-

Molecular Weight: 363.21

Deciphering the Mechanism of Action: A Visual Guide

To appreciate the differential impact of an ATP-competitive inhibitor on mTOR signaling, it is crucial to visualize the pathway and the points of intervention.

Caption: mTOR Signaling Pathway and Inhibition by ATP-Competitive Inhibitors.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the effect of an mTOR inhibitor on mTORC1 and mTORC2, a combination of in-cell and in vitro assays is recommended. This section provides detailed protocols for these key experiments.

Western Blotting: Probing the Phospho-Proteome

Western blotting is an indispensable technique to measure the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in cellular lysates.

Experimental Workflow

Caption: Western Blotting Experimental Workflow.

Detailed Protocol

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 16-24 hours to reduce basal mTOR signaling.

-

Pre-treat cells with the mTOR inhibitor at various concentrations for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 nM insulin for 30 minutes) to activate the mTOR pathway.

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.[6]

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]

-

Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[6]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[6]

-

mTORC1 activity: anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46).

-

mTORC2 activity: anti-phospho-Akt (Ser473).

-

Loading controls: anti-total S6K1, anti-total 4E-BP1, anti-total Akt, and anti-GAPDH or anti-β-actin.

-

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[5]

-

In Vitro Kinase Assays: Isolating Complex-Specific Activity

To directly measure the inhibitory effect of a compound on the kinase activity of mTORC1 and mTORC2, in vitro kinase assays using immunopurified complexes are the gold standard.

Protocol for mTORC1 In Vitro Kinase Assay

-

Immunoprecipitation of mTORC1:

-

Lyse cells (e.g., HEK293T) in CHAPS lysis buffer.[7]

-

Incubate the lysate with an anti-Raptor antibody for 1-2 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another hour.

-

Wash the immunoprecipitates extensively with CHAPS wash buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Add the mTOR inhibitor at desired concentrations.

-

Initiate the reaction by adding a substrate (e.g., recombinant 4E-BP1) and ATP.

-

Incubate at 30°C for 30 minutes with gentle agitation.[5]

-

-

Analysis:

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody (e.g., anti-phospho-4E-BP1 Thr37/46).

-

Protocol for mTORC2 In Vitro Kinase Assay

-

Immunoprecipitation of mTORC2:

-

Follow the same procedure as for mTORC1, but use an anti-Rictor antibody for immunoprecipitation.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer.

-

Add the mTOR inhibitor at desired concentrations.

-

Initiate the reaction by adding a substrate (e.g., inactive Akt1) and ATP.

-

Incubate at 37°C for 30 minutes.

-

-

Analysis:

-

Stop the reaction and analyze the phosphorylation of Akt at Serine 473 by Western blotting.

-

Data Presentation and Interpretation

A clear and concise presentation of quantitative data is essential for comparing the effects of an inhibitor on mTORC1 and mTORC2.

Table 1: Cellular Activity of a Representative ATP-Competitive mTOR Inhibitor (OSI-027)

| Target Readout | Complex | IC50 (nM) | Reference |

| p-S6K1 (T389) | mTORC1 | 22 | [2] |

| p-4E-BP1 (T37/46) | mTORC1 | 22 | [2] |

| p-Akt (S473) | mTORC2 | 65 | [2] |

Data for OSI-027 is presented as a representative example of a dual mTORC1/mTORC2 inhibitor.

Interpreting the Results

-

Potency: The IC50 values indicate the concentration of the inhibitor required to reduce the phosphorylation of the substrate by 50%. Lower IC50 values signify higher potency.

-

Selectivity: By comparing the IC50 values for mTORC1 and mTORC2 readouts, the selectivity of the inhibitor can be determined. For OSI-027, it is approximately 3-fold more selective for mTORC1 over mTORC2 in a cellular context.[2]

-

Causality: The in vitro kinase assays provide direct evidence that the observed effects in cells are due to the inhibition of mTOR kinase activity and not off-target effects.

Conclusion and Future Directions

ATP-competitive mTOR inhibitors are powerful tools for investigating the complex biology of mTOR signaling. Their ability to inhibit both mTORC1 and mTORC2 provides a more complete picture of the roles of mTOR in health and disease compared to rapalogs.[3] The experimental framework provided in this guide offers a robust system for characterizing the potency and selectivity of novel mTOR inhibitors.

Future research in this area will likely focus on the development of more selective inhibitors for either mTORC1 or mTORC2, as well as compounds with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the distinct and overlapping functions of the two mTOR complexes, facilitated by the use of well-characterized inhibitors, will be crucial for the development of the next generation of targeted therapies for a wide range of diseases, including cancer and metabolic disorders.

References

- Xie J, Wang X, Proud CG. mTOR inhibitors in cancer therapy [version 1; peer review: 3 approved]. F1000Research. 2016;5:2078.

- Updates of mTOR inhibitors. Int J Mol Sci. 2011;12(8):5029-5046.

-

Updates of mTOR inhibitors. PMC. Available at: [Link].

- Xie J, Wang X, Proud CG. mTOR inhibitors in cancer therapy. F1000Res. 2016;5:2078.

-

Overview of Research into mTOR Inhibitors. MDPI. Available at: [Link].

-

Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2. ResearchGate. 2025. Available at: [Link].

-

Overview of Research into mTOR Inhibitors. PMC. Available at: [Link].

-

Does anyone have a protocol for mTORC1 kinase assay? ResearchGate. 2015. Available at: [Link].

Sources

- 1. researchnow-admin.flinders.edu.au [researchnow-admin.flinders.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Preclinical Profile of mTORi-1: An In-Depth Technical Guide for Drug Development Professionals

Introduction: Targeting a Central Hub of Cellular Growth

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from a multitude of upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential anabolic and catabolic processes.[4][5] In mammalian cells, mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][7] Dysregulation of the mTOR signaling pathway, often through mutations in upstream components like PI3K and PTEN, is a frequent event in a wide range of human cancers, leading to uncontrolled cell growth and proliferation.[4][5][8][9] It is estimated that 60% to 80% of tumors exhibit hyperactive mTOR signaling, making it a highly attractive target for cancer therapy.[4]

This guide provides a comprehensive overview of the preclinical data for a novel, potent, and selective dual mTORC1/mTORC2 inhibitor, designated herein as mTORi-1 . The experimental data and protocols presented are representative of a robust preclinical characterization designed to establish the therapeutic potential of a new mTOR inhibitor.

In Vitro Characterization of mTORi-1: From Kinase to Cell

The initial preclinical evaluation of mTORi-1 focuses on its biochemical potency and its effects on mTOR signaling and cell viability in cultured cancer cells.

Biochemical Potency: Direct Inhibition of mTOR Kinase Activity

The direct inhibitory effect of mTORi-1 on mTOR kinase activity is a critical first step in its characterization. This is typically determined using an in vitro kinase assay.

Experimental Protocol: In Vitro mTOR Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of mTORi-1 against recombinant active mTOR kinase.

-

Materials:

-

Recombinant active mTOR enzyme.

-

Inactive p70S6K protein as a substrate.[10]

-

ATP.

-

Kinase assay buffer (e.g., 25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2).[10]

-

mTORi-1 serially diluted in DMSO.

-

SDS-PAGE and Western blotting reagents.

-

Phospho-p70S6K (Thr389) antibody.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant mTOR enzyme, and the inactive p70S6K substrate.

-

Add mTORi-1 at various concentrations to the reaction mixture and incubate for a short period.

-

Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 100 µmol/L).[10]

-

Allow the reaction to proceed at 30°C for 30 minutes.[10]

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against p-p70S6K (Thr389) to detect the phosphorylated substrate.

-

Quantify the band intensities and calculate the percentage of inhibition at each mTORi-1 concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation: Biochemical Potency of mTORi-1

| Parameter | Value |

| mTOR Kinase IC50 | 1 nM |

This low nanomolar IC50 value demonstrates that mTORi-1 is a potent direct inhibitor of mTOR kinase activity.

Cellular Activity: Inhibition of mTOR Signaling and Cancer Cell Proliferation

To confirm that mTORi-1 can effectively engage its target in a cellular context, its impact on downstream mTOR signaling and cell proliferation is assessed in a panel of human cancer cell lines.

Experimental Protocol: Western Blot Analysis of mTOR Pathway Inhibition

-

Objective: To assess the effect of mTORi-1 on the phosphorylation of key mTORC1 and mTORC2 substrates in cancer cells.

-

Cell Lines: A panel of cancer cell lines with known alterations in the PI3K/AKT/mTOR pathway (e.g., MCF-7, T47D, A549).

-

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of mTORi-1 for a specified time (e.g., 2-4 hours).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting as described in the kinase assay protocol.

-

Probe the membranes with antibodies against phospho-S6 ribosomal protein (a downstream effector of p70S6K, for mTORC1 activity) and phospho-AKT (Ser473, for mTORC2 activity).[11] Total S6 and AKT antibodies are used as loading controls.

-

Data Presentation: Inhibition of mTOR Signaling by mTORi-1 in MCF-7 Cells

A representative Western blot would show a dose-dependent decrease in the phosphorylation of both S6 and AKT (Ser473) in MCF-7 cells treated with mTORi-1, confirming its dual mTORC1/mTORC2 inhibitory activity.

Experimental Protocol: Cell Proliferation Assay

-

Objective: To determine the anti-proliferative effect of mTORi-1 on a panel of cancer cell lines.

-

Method: Sulforhodamine B (SRB) colorimetric assay or CellTiter-Glo® luminescent cell viability assay.[12]

-

Procedure:

-

Seed cancer cells in 96-well plates.

-

After 24 hours, treat the cells with a range of mTORi-1 concentrations.

-

Incubate the cells for 72 hours.

-

Measure cell viability according to the chosen assay's protocol.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

Data Presentation: Anti-proliferative Activity of mTORi-1 in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutations | GI50 (nM) |

| MCF-7 | Breast | PIK3CA mutant | 50 |

| T47D | Breast | PIK3CA mutant | 75 |

| A549 | Lung | KRAS mutant | 250 |

| U87-MG | Glioblastoma | PTEN null | 30 |

These results indicate that mTORi-1 has potent anti-proliferative activity across multiple cancer cell lines, with particular sensitivity in those with activating mutations in the PI3K/AKT/mTOR pathway.

In Vivo Efficacy of mTORi-1: Demonstrating Anti-Tumor Activity in Preclinical Models

The ultimate goal of preclinical development is to demonstrate that the inhibitor can effectively suppress tumor growth in a living organism. This is typically achieved using xenograft models.

Xenograft Tumor Model

In a xenograft study, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the drug candidate to assess its anti-tumor efficacy.

Experimental Protocol: Human Tumor Xenograft Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of mTORi-1 in a human cancer xenograft model.

-

Animal Model: Female athymic nude mice.

-

Tumor Model: Subcutaneous implantation of MCF-7 human breast cancer cells.

-

Study Design:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, mTORi-1 at different dose levels).

-

Administer mTORi-1 orally, once daily.[1]

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

-

-

Efficacy Endpoint: Tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Data Presentation: In Vivo Efficacy of mTORi-1 in an MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1200 | - |

| mTORi-1 | 10 | 600 | 50 |

| mTORi-1 | 30 | 300 | 75 |

The significant and dose-dependent tumor growth inhibition demonstrates the potent in vivo anti-tumor activity of mTORi-1.

Pharmacodynamic Biomarker Analysis in Tumors

To confirm that the observed anti-tumor effect is due to the intended mechanism of action, it is crucial to measure the inhibition of the mTOR pathway within the tumor tissue.

Experimental Protocol: In Vivo Pharmacodynamic Analysis

-

Objective: To assess the modulation of mTOR pathway biomarkers in tumor tissues from mTORi-1-treated mice.

-

Procedure:

-

Collect tumor samples from the xenograft study at a specific time point after the final dose.

-

Prepare tumor lysates.

-

Perform Western blot analysis or an ELISA to measure the levels of phospho-S6 and phospho-AKT (Ser473).[13]

-

Data Interpretation: A significant reduction in the levels of p-S6 and p-AKT in the tumors of mTORi-1-treated mice compared to the vehicle control group would provide strong evidence of in vivo target engagement and pathway inhibition.[11]

Visualizing the Science: Diagrams and Workflows

Visual aids are essential for understanding complex biological pathways and experimental designs.

Caption: A streamlined workflow for the preclinical evaluation of mTORi-1.

Conclusion: A Promising Candidate for Clinical Development

The comprehensive preclinical data presented in this guide for mTORi-1 demonstrates its potential as a novel anti-cancer agent. Its potent and selective dual inhibition of mTORC1 and mTORC2 translates into significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. The clear evidence of target engagement in both cellular and animal models provides a strong rationale for its advancement into clinical trials. This guide serves as a foundational framework for researchers and drug development professionals in the evaluation and progression of new mTOR inhibitors.

References

- A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development | OncLive. (URL: )

-

The Role of mTOR Signaling as a Therapeutic Target in Cancer - MDPI. (URL: [Link])

-

mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC. (URL: [Link])

-

Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PubMed. (URL: [Link])

-

MTOR Signaling in Cancer - Encyclopedia.pub. (URL: [Link])

-

The mTOR Signalling Pathway in Human Cancer - PMC - PubMed Central. (URL: [Link])

- Cellular Assays for Interrogating the PI3K/AKT/mTOR P

-

In vitro metabolic study of temsirolimus: preparation, isolation, and identification of the metabolites - PubMed. (URL: [Link])

-

Rapamycin for longevity: the pros, the cons, and future perspectives - PMC. (URL: [Link])

-

Rapamycin - My Aging Tests. (URL: [Link])

-

Overview of Research into mTOR Inhibitors - PMC - PubMed Central. (URL: [Link])

-

Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line - ResearchGate. (URL: [Link])

-

In vitro drug response assay for inhibitors of PI3K and mTOR in human... - ResearchGate. (URL: [Link])

-

Evaluation of the combination of the dual m-TORC1/2 inhibitor vistusertib (AZD2014) and paclitaxel in ovarian cancer models - PMC - NIH. (URL: [Link])

-

Novel Oral mTORC1/2 Inhibitor TAK-228 Has Synergistic Antitumor Effects When Combined with Paclitaxel or PI3Kα Inhibitor TAK-117 in Preclinical Bladder Cancer Models - AACR Journals. (URL: [Link])

-

Rapamycin: Something Old, Something New, Sometimes Borrowed and Now Renewed. (URL: [Link])

-

In vitro activity of the mTOR inhibitor everolimus, in a large panel of breast cancer cell lines and analysis for predictors of response - PubMed. (URL: [Link])

-

mTOR pathway: A current, up-to-date mini-review (Review) - PMC - NIH. (URL: [Link])

-

vistusertib (dual m-TORC1/2 inhibitor) in combination with paclitaxel in patients with high-grade serous ovarian and squamous non-small-cell lung cancer - PMC - PubMed Central. (URL: [Link])

-

Temsirolimus - PubMed. (URL: [Link])

-

Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed. (URL: [Link])

-

Temsirolimus, an mTOR inhibitor, enhances anti-tumour effects of heat shock protein cancer vaccines - PubMed Central. (URL: [Link])

-

Evaluation of preclinical efficacy of everolimus and pasireotide in thyroid cancer cell lines and xenograft models - PMC - NIH. (URL: [Link])

-

Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway. (URL: [Link])

-

A high throughput screening assay to identify mTORC1 and mTORC2 inhibitors. (URL: [Link])

-

A phase II study of sapanisertib (TAK-228) a mTORC1/2 inhibitor in rapalog-resistant advanced pancreatic neuroendocrine tumors (PNET): ECOG-ACRIN EA2161 - NIH. (URL: [Link])

-

(PDF) MTOR pathway: A current, up-to-date mini-review (Review) - ResearchGate. (URL: [Link])

-

The role of everolimus in malignant bone tumor therapy: Molecular mechanisms, preclinical evidence, and advances in clinical applications - PubMed Central. (URL: [Link])

-

Development of a convenient and sensitive assay for the measurement of mTOR activity. (URL: [Link])

-

Biochemical and pharmacological inhibition of mTOR by rapamycin and an ATP-competitive mTOR inhibitor - PubMed. (URL: [Link])

-

A Phase 1 Study of Sapanisertib (TAK-228) in East Asian Patients with Advanced Nonhematological Malignancies - PubMed Central. (URL: [Link])

-

Phase I study of sapanisertib (CB‐228/TAK‐228/MLN0128) in combination with ziv‐aflibercept in patients with advanced solid tumors - NIH. (URL: [Link])

-

Rapamycin Research and Clinical Trials: A Synthesis of Recent Scientific Findings. (URL: [Link])

-

mTOR inhibitors - Wikipedia. (URL: [Link])

-

A Phase I Study of the Combination of Temsirolimus with Irinotecan for Metastatic Sarcoma. (URL: [Link])

-

Phase II trial of temsirolimus in children with high-grade glioma, neuroblastoma and rhabdomyosarcoma - PMC - PubMed Central. (URL: [Link])

-

A phase I study of the mTOR inhibitor sirolimus (rapamycin) in combination with nanoparticle albumin-bound paclitaxel (ABI-007, abraxane) in advanced solid cancers - AACR Journals. (URL: [Link])

-

Integrated preclinical and clinical development of mTOR inhibitors in pancreatic cancer - PMC - PubMed Central. (URL: [Link])

-

A phase 2 and pharmacological study of sapanisertib in patients with relapsed and/or refractory acute lymphoblastic leukemia - PubMed Central. (URL: [Link])

-

AZ drops midstage cancer drug vistusertib - Fierce Biotech. (URL: [Link])

-

Experimental Drug Combination Shows Potential in Early-Phase Trial of Lung, Ovarian Cancers - Cure Today. (URL: [Link])

-

Experimental Approaches in Delineating mTOR Signaling - MDPI. (URL: [Link])

-

mTOR Inhibitors at a Glance - ResearchGate. (URL: [Link])

-

Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC - NIH. (URL: [Link])

-

Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities - MDPI. (URL: [Link])

-

Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. (URL: [Link])

Sources

- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR pathway: A current, up-to-date mini-review (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. onclive.com [onclive.com]

- 5. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTOR Signaling in Cancer | Encyclopedia MDPI [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Evaluation of the combination of the dual m-TORC1/2 inhibitor vistusertib (AZD2014) and paclitaxel in ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Integrated preclinical and clinical development of mTOR inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solubility and Stock Solution Preparation for mTOR Inhibitor (Rapamycin)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the solubility characteristics and proper preparation of stock solutions for the canonical mTOR inhibitor, Rapamycin (also known as Sirolimus). Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving accurate, reliable results in both in vitro and in vivo studies. The principles and techniques described herein can be adapted for other macrolide-based mTOR inhibitors with similar physicochemical properties.

Introduction: The mTOR Pathway and Rapamycin

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from various upstream sources, including growth factors, nutrients, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1: Is sensitive to Rapamycin and controls key anabolic processes like protein and lipid synthesis.

-

mTORC2: Is generally considered Rapamycin-insensitive (though long-term treatment can affect its assembly and function in some cell types) and regulates cell survival and cytoskeletal organization.

Rapamycin exerts its inhibitory effect by first binding to the intracellular immunophilin FKBP12. This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting the function of mTORC1. Understanding this mechanism is crucial for designing experiments and interpreting results.

Figure 1: Simplified mTOR signaling pathway. The diagram illustrates how upstream signals activate mTOR complexes to regulate key cellular processes. Rapamycin, by binding to FKBP12, specifically inhibits mTORC1, thereby blocking downstream anabolic functions.

Physicochemical Properties and Solubility Profile

Accurate solution preparation begins with a fundamental understanding of the compound's properties. Rapamycin is a macrolide, characterized by its large, hydrophobic structure, which dictates its solubility.

Table 1: Physicochemical Properties of Rapamycin (Sirolimus)

| Property | Value | Source |

| Molecular Formula | C₅₁H₇₉NO₁₃ | |

| Molecular Weight | 914.17 g/mol | |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 53123-88-9 |

Solubility Data

The hydrophobicity of Rapamycin makes it virtually insoluble in water. Therefore, organic solvents are required to prepare concentrated stock solutions. The choice of solvent is critical and depends on the intended application (e.g., in vitro cell culture vs. in vivo animal studies).

Table 2: Solubility of Rapamycin in Common Laboratory Solvents

| Solvent | Solubility (Approximate) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (≥ 54.7 mM) | The preferred solvent for high-concentration stock solutions for in vitro use. |

| Ethanol (100%) | ≥ 50 mg/mL (≥ 54.7 mM) | A suitable alternative to DMSO. Evaporates faster. |

| Methanol | Soluble | Generally soluble, but less commonly used for cell-based assays compared to DMSO or Ethanol. |

| Dimethylformamide (DMF) | ~30 mg/mL (~32.8 mM) | Can be used, but DMSO is generally preferred due to lower toxicity. |

| Phosphate-Buffered Saline (PBS) | Insoluble | Not suitable for creating stock solutions. |

| Water | Insoluble | Rapamycin will not dissolve in aqueous solutions. |

Expert Insight: For most in vitro applications, anhydrous DMSO is the gold standard for preparing Rapamycin stock solutions. Its high solvating power allows for the creation of a concentrated, stable stock (e.g., 10-50 mM) that can be diluted to final working concentrations in aqueous cell culture media. The final DMSO concentration in the media should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Protocol: Stock and Working Solution Preparation

This section provides a validated, step-by-step protocol for preparing a 10 mM stock solution of Rapamycin in DMSO and subsequently diluting it to a working concentration for cell culture experiments.

Workflow Overview

Figure 2: General workflow for the preparation of Rapamycin stock and working solutions. This process ensures accuracy from initial calculation to final application in an experiment.

Materials and Equipment

-

Rapamycin (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Microcentrifuge tubes (1.5 mL, amber or covered in foil)

-

Sterile, low-retention pipette tips

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heat block (optional, use with caution)

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Protocol Part A: Preparation of 10 mM Rapamycin Stock Solution

-

Calculation: Determine the mass of Rapamycin needed.

-

The molecular weight (MW) of Rapamycin is 914.17 g/mol .

-

To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (mg) = Volume (L) × Concentration (mol/L) × MW ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.001 L × 0.010 mol/L × 914.17 g/mol × 1000 mg/g = 9.14 mg

-

-

Weighing:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh approximately 9.14 mg of Rapamycin powder directly into the tube. Record the exact mass.

-

Trustworthiness Check: Using the exact mass is crucial for calculating the precise final concentration of your stock solution.

-

-

Solvent Addition:

-

Based on the actual mass weighed, calculate the precise volume of DMSO to add.

-

Volume (mL) of DMSO = [Mass (mg) / 914.17 ( g/mol )] / 10 (mmol/L)

-

Example: If you weighed 9.50 mg, the DMSO volume is [9.50 / 914.17] / 10 = 1.039 mL.

-

Using a calibrated micropipette, add the calculated volume of DMSO to the tube.

-

-

Dissolution and Verification:

-

Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear and colorless.

-

Scientist's Note: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can aid the process. Avoid overheating, as it may degrade the compound.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

-

Protocol Part B: Preparation of a 100 nM Working Solution

This demonstrates a typical two-step serial dilution for a cell culture experiment.

-

Intermediate Dilution (Optional but Recommended):

-

Thaw one aliquot of the 10 mM stock solution.

-

Dilute the stock 1:1000 in sterile cell culture medium to create a 10 µM intermediate solution. (e.g., add 1 µL of 10 mM stock to 999 µL of medium). Vortex gently.

-

-

Final Working Solution:

-

Dilute the 10 µM intermediate solution 1:100 in your final volume of cell culture medium. (e.g., add 100 µL of 10 µM solution to 9.9 mL of medium).

-

This yields a final working concentration of 100 nM Rapamycin. The final DMSO concentration will be negligible (0.001%).

-

Causality Note: This serial dilution method minimizes pipetting errors and ensures the final DMSO concentration is well below cytotoxic levels.

-

Storage and Stability

Proper storage is essential for maintaining the biological activity of Rapamycin.

-

Solid Compound: Store the powder at -20°C, protected from light and moisture. It is stable for several years under these conditions.

-

Stock Solution (in DMSO): Store the aliquots at -20°C or -80°C for long-term stability. When stored properly, the DMSO stock solution is stable for at least 6 months at -20°C and up to 2 years at -80°C.

-

Key Recommendations:

-

Avoid Freeze-Thaw Cycles: Use single-use aliquots.

-

Protect from Light: Use amber tubes or wrap clear tubes in aluminum foil.

-

Aqueous Solutions: Do not store Rapamycin in aqueous solutions. Prepare working solutions fresh from the DMSO stock immediately before use, as the compound can precipitate out of the medium over time.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitate in Stock Solution | Incomplete dissolution or solvent evaporation. | Warm gently to 37°C and vortex. If it persists, the solution may be supersaturated; re-calculate concentration based on a lower assumed solubility. |

| Cloudiness in Working Solution | Precipitation upon dilution in aqueous media. | Ensure vigorous mixing immediately after adding the DMSO stock to the media. Prepare working solutions fresh. Do not store diluted aqueous solutions. |

| Inconsistent Experimental Results | Compound degradation or inaccurate concentration. | Use fresh aliquots. Verify pipette calibration. Re-prepare stock solution if it is old or has been stored improperly. Protect from light during experiments. |

References

-

Title: The role of mTOR signaling in Alzheimer's disease Source: Frontiers in Bioscience URL: [Link]

-

Title: The Mechanistic Target of Rapamycin: The Grand Conductor of Metabolism and Cell Growth Source: Cold Spring Harbor Perspectives in Biology URL: [Link]

-

Title: Rapamycin | C51H79NO13 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Cell culture media: a review of the known roles of all media components Source: Biotechnology Advances URL: [Link]

Authored by: Senior Application Scientist, Gemini Laboratories

An Application Note and Protocol for the Use of mTOR Inhibitor-1 (Rapamycin) in Cell Culture Experiments

Abstract

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that serves as a central regulator of cellular metabolism, growth, and proliferation.[1][2] Its profound involvement in physiology and its dysregulation in diseases like cancer and diabetes have made it a critical subject of investigation.[1][3] Rapamycin, a macrolide compound, is a potent and specific inhibitor of the mTOR Complex 1 (mTORC1) and is widely used as a tool to dissect the mTOR signaling network.[4][5] This guide provides an in-depth exploration of the mechanism of Rapamycin, detailed protocols for its application in cell culture, and methodologies for validating its inhibitory effects. It is designed for researchers, scientists, and drug development professionals seeking to reliably and reproducibly investigate the mTOR pathway.

The mTOR Signaling Network: Mechanism of Action

The mTOR kinase is the catalytic core of two distinct multiprotein complexes: mTORC1 and mTORC2.[3][6][7] These complexes act as integration hubs for a multitude of environmental cues, including growth factors, nutrients (amino acids), energy levels, and cellular stress.[1][3]

-

mTOR Complex 1 (mTORC1): Comprising mTOR, RAPTOR, mLST8, PRAS40, and DEPTOR, mTORC1 is a master regulator of anabolic processes.[7] When activated by signals like insulin and amino acids, mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[1][6] Crucially, mTORC1 also acts as a negative regulator of autophagy, a catabolic process for recycling cellular components.[7][8]

-

mTOR Complex 2 (mTORC2): This complex consists of mTOR, RICTOR, mSIN1, mLST8, and DEPTOR.[7] mTORC2 is primarily involved in regulating cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[1][7]

Rapamycin (also known as Sirolimus) exerts its inhibitory effect in a unique allosteric manner. It first forms a high-affinity intracellular complex with the immunophilin FKBP12 (FK506-binding protein of 12 kDa).[2][4] This Rapamycin-FKBP12 complex then binds directly to the FRB (FKBP12-Rapamycin Binding) domain of mTOR within the mTORC1 complex.[4][9] This binding event does not block the ATP-binding site but rather interferes with mTORC1's ability to interact with its substrates, leading to potent and specific inhibition of its downstream signaling.[4][10] It is a critical point of experimental design that mTORC2 is largely insensitive to acute Rapamycin treatment, making Rapamycin a specific tool for studying mTORC1-dependent functions.[1][4]

Caption: A typical experimental workflow for studying mTORC1 inhibition with Rapamycin in cell culture.

References

-

Diagram of the mTOR signalling pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

Schematic illustration of the mTOR-signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

mTOR. (n.d.). Wikipedia. Retrieved from [Link]

-

A comprehensive map of the mTOR signaling network. (2010). PMC - PubMed Central - NIH. Retrieved from [Link]

-

mTOR Signaling Pathway. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Western blot analysis to investigate the effects of rapamycin on components of the mTOR pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

In-vitro and in-vivo validation of mTOR inhibitor TKA001. A) Western blot of HT1080 cells pre-treated with. (n.d.). ResearchGate. Retrieved from [Link]

-

Best Practice for Detecting Autophagy by Flow Cytometry. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

What are mTOR inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

-

In vitro and in vivo validation of mTOR inhibitor TKA001. (A) Western. (n.d.). ResearchGate. Retrieved from [Link]

-

Rapamycin induces autophagy in the melanoma cell line M14 via regulation of the expression levels of Bcl-2 and Bax. (2012). Spandidos Publications. Retrieved from [Link]

-

Rapamycin inhibits proliferation and induces autophagy in human neuroblastoma cells. (n.d.). PMC - NIH. Retrieved from [Link]

-

Torin 1. (n.d.). BioCrick. Retrieved from [Link]

-

mTOR inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

-

Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation. (n.d.). PubMed Central. Retrieved from [Link]

-

Rapamycin Causes Poorly Reversible Inhibition of mTOR and Induces p53-independent Apoptosis in Human Rhabdomyosarcoma Cells1. (n.d.). AACR Journals. Retrieved from [Link]

-

What concentration of rapamycin should I use in cell culture. (2015). ResearchGate. Retrieved from [Link]

-

Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. (2023). bioRxiv. Retrieved from [Link]

-

1.2 Western Blot and the mTOR Pathway. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

Effective Detection of Autophagy. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Rapamycin pre-treatment protects against apoptosis. (n.d.). Human Molecular Genetics. Retrieved from [Link]

-

Autophagy detection in malignant glioma cells treated with rapamycin. (n.d.). ResearchGate. Retrieved from [Link]

-

A system to identify inhibitors of mTOR signaling using high-resolution growth analysis in Saccharomyces cerevisiae. (2017). PubMed Central. Retrieved from [Link]

-

Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma. (n.d.). PMC - NIH. Retrieved from [Link]

-

New Strategies in Optimization of Rapamycin Production by Streptomyces hygroscopicus ATCC 29253. (2019). ResearchGate. Retrieved from [Link]

-

Protocol culture human granulosa cells with rapamycin. (2016). ResearchGate. Retrieved from [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

-

Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. Retrieved from [Link]

-

In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (n.d.). JoVE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]

Application Notes: mTOR Inhibitor Dosage for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of mTOR in Cellular Regulation

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Functioning as a core component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), mTOR integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients (like amino acids), energy status, and cellular stress.[1][2] Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including a majority of human cancers, metabolic disorders like diabetes, and neurodegenerative conditions, making it a critical target for therapeutic intervention.[1][3]

First- and Second-Generation Inhibitors:

-

First-generation inhibitors , known as "rapalogs" (e.g., Rapamycin/Sirolimus, Everolimus, Temsirolimus), are allosteric inhibitors that bind to the intracellular protein FKBP12.[4] The resulting Rapamycin-FKBP12 complex then binds to and inhibits the function of mTORC1.[1][5] While effective, their inhibition of mTORC1 is partial, and they do not directly inhibit mTORC2.[3][6] A significant consequence of mTORC1 inhibition is the disruption of a negative feedback loop, which can lead to the activation of pro-survival signaling through Akt.[3][7]

-

Second-generation mTOR inhibitors (e.g., Sapanisertib/INK-128, Torin-1) are ATP-competitive kinase inhibitors.[8] These molecules target the kinase domain of mTOR directly, blocking the activity of both mTORC1 and mTORC2.[3][6][7] This dual inhibition prevents the feedback activation of Akt and offers a more comprehensive blockade of the mTOR signaling network, showing improved anti-tumor activity in preclinical models.[3][6]

Visualizing the mTOR Signaling Pathway

Understanding the mTOR network is crucial for designing experiments and interpreting results. The following diagram illustrates the core components of the pathway and the points of intervention for first- and second-generation inhibitors.

Caption: The mTOR signaling network integrates upstream signals to control cell growth and proliferation through mTORC1 and mTORC2.

Quantitative Data Summary: Dosage and Administration

The selection of an appropriate dose, vehicle, and administration route is paramount for achieving desired therapeutic effects while minimizing toxicity. The following table provides a comparative summary of commonly used mTOR inhibitors in mouse models.

| Inhibitor Class | Compound Name | Administration Route | Typical Dosage Range | Common Vehicle/Formulation | Key Considerations & Notes |

| 1st Gen (Rapalog) | Rapamycin (Sirolimus) | Intraperitoneal (IP) | 1.5 - 8 mg/kg/day[9][10] | 5% PEG 400 & 5% Tween 80 in sterile water/PBS[9][11] | High bioavailability. Intermittent dosing (e.g., 3 times/week) can be effective.[9][12] |

| Oral Gavage (PO) | 4 - 8 mg/kg/day[13] | 0.5% methylcellulose; 2% carboxymethylcellulose[9][14] | Lower bioavailability than IP.[9] Dose-dependent serum levels achieved.[13] | ||

| In Diet (microencapsulated) | 14 - 378 ppm | Formulated in food pellets | Provides continuous exposure. Higher doses may be needed to match IP efficacy.[10] | ||

| 1st Gen (Rapalog) | Everolimus | Oral Gavage (PO) | 0.5 - 5 mg/kg/day[15][16] | Varies; often proprietary formulations | Pharmacokinetics can be influenced by sex, feeding status, and time of day.[15][17] |